2,5-Dioxopyrrolidin-1-YL 6-(2,2,2-trifluoroacetamido)hexanoate

Overview

Description

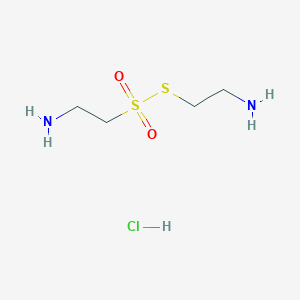

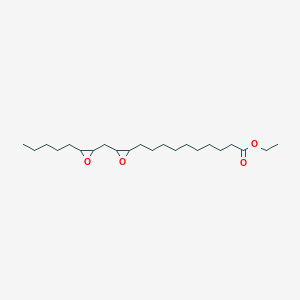

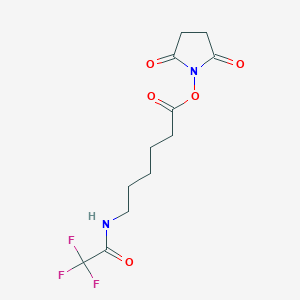

2,5-Dioxopyrrolidin-1-yl 6-(2,2,2-trifluoroacetamido)hexanoate (DTPH) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the naturally occurring amino acid L-proline, but with an additional trifluoroacetamido group. DTPH is used as a substrate in enzymatic reactions, as a structural element in peptide synthesis, and as a fluorescent probe for studying the dynamics of proteins.

Scientific Research Applications

1. Synthesis of Heterobifunctional Coupling Agents

An efficient synthesis method for a heterobifunctional coupling agent, which includes 2,5-Dioxopyrrolidin-1-YL 6-(2,2,2-trifluoroacetamido)hexanoate, was developed. This synthesis is crucial for the chemoselective conjugation of proteins and enzymes, involving a seven-step process starting from 6-{[(benzyloxy)carbonyl]amino}hexanoic acid (Reddy et al., 2005).

2. Synthesis of Expanded Hexaphyrins

The compound is involved in the synthesis of expanded hexaphyrins like dithia pyribenzihexaphyrin macrocycles. These macrocycles, containing six-membered rings such as pyridine and p-phenylene, show potential in various applications due to their nonaromatic nature and NIR absorption properties (Rawat et al., 2021).

3. Metabolite Identification in Clinical Trials

Hexamethylene bisacetamide, a differentiation inducer in cancer cell lines, undergoes metabolic processes where this compound is relevant. Identification of its metabolites is crucial in understanding its pharmacokinetics and therapeutic potential (Callery et al., 1986).

4. Synthesis of Fluorescent Xanthenic Derivatives

This compound is used in the synthesis of fluorescent xanthenic derivatives, which are vital for labeling amine residues in biopolymers. These derivatives are particularly useful in creating RNA labels and can be efficiently synthesized (Crovetto et al., 2008).

5. Development of Ion Sensitive Fluorescent Polymers

This compound plays a role in the development of ion-sensitive fluorescent polymers. These polymers exhibit unique properties like reversible redox behavior and sensitivity towards metal cations, specifically Fe3+ ions (Carbas et al., 2012).

Mechanism of Action

Target of Action

The primary target of 2,5-Dioxopyrrolidin-1-YL 6-(2,2,2-trifluoroacetamido)hexanoate is proteins with primary amines and free thiols . The compound is a bifunctional crosslinking agent that can react with these groups to form stable covalent bonds .

Mode of Action

The compound interacts with its targets through two coupling reactions. Initially, it forms an amide bond with molecules containing primary amines in a pH 7.5 buffer (pH range 6.5-8.5). The second coupling involves the formation of a thioether bond with molecules containing free thiols in a pH 6.8 buffer (pH range 6.5-7.0) .

Biochemical Pathways

The compound affects the biochemical pathways by modifying proteins. It can be used to prepare enzyme immunoconjugates and hapten carrier molecule conjugates . The exact downstream effects depend on the specific proteins that are targeted and modified.

Pharmacokinetics

The compound is expected to have good metabolic stability based on its structure .

Result of Action

The result of the compound’s action is the modification of proteins, which can alter their function. For example, it can be used to conjugate peptides to the Adenovirus vector containing the luciferase gene, serving as an adenovirus vector carrier .

Action Environment

The action of this compound is influenced by environmental factors such as pH. The compound’s reactivity with amines and thiols is optimal at different pH levels . Other environmental factors that could influence the compound’s action, efficacy, and stability include temperature and the presence of other reactive substances.

properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[(2,2,2-trifluoroacetyl)amino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2O5/c13-12(14,15)11(21)16-7-3-1-2-4-10(20)22-17-8(18)5-6-9(17)19/h1-7H2,(H,16,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HROQVGGEVAAQOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392987 | |

| Record name | (2,5-dioxopyrrolidin-1-yl) 6-[(2,2,2-trifluoroacetyl)amino]hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117032-51-6 | |

| Record name | (2,5-dioxopyrrolidin-1-yl) 6-[(2,2,2-trifluoroacetyl)amino]hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dibenz[a,j]acridine](/img/structure/B14077.png)

![cyclohexanamine;[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate](/img/structure/B14085.png)